molecular formula C6H5I2NO B1314718 2,6-Diiodo-3-methoxypyridine CAS No. 437709-98-3

2,6-Diiodo-3-methoxypyridine

Cat. No. B1314718
M. Wt: 360.92 g/mol
InChI Key: JMICSTQRCNYRTG-UHFFFAOYSA-N
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Description

2,6-Diiodo-3-methoxypyridine, also known as DMIP, is a synthetic compound that belongs to the pyridine family. It is a crystalline solid that is soluble in organic solvents and has a yellowish color. The empirical formula of this compound is C6H5I2NO, and it has a molecular weight of 360.92 .


Molecular Structure Analysis

The molecular structure of 2,6-Diiodo-3-methoxypyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd and 6th positions with iodine atoms and at the 3rd position with a methoxy group (–OCH3) .


Physical And Chemical Properties Analysis

2,6-Diiodo-3-methoxypyridine is a solid compound . More specific physical and chemical properties like melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Derivatives Synthesis and Characterization : Methoxypyridines serve as key intermediates in the synthesis of complex molecules, including those with potential biological activities. For instance, 2-methoxypyridine-3-carbonitrile derivatives exhibited promising antiproliferative effects against cancer cell lines, indicating the utility of methoxypyridine scaffolds in the development of novel therapeutics (Al‐Refai et al., 2019).

  • Catalytic Applications : Methoxypyridines have been utilized in catalytic processes to synthesize polyesters and amphiphilic poly(amide-block-ester)s, demonstrating the versatility of these compounds in polymer chemistry (Liu & Jia, 2004).

  • Metalation Studies : The study of deprotonative metalation using methoxypyridines has provided insights into the reactivity and mechanisms of action of these compounds in the presence of mixed lithium–iron combinations, further highlighting their significance in synthetic organic chemistry (Nagaradja et al., 2012).

Medicinal Chemistry and Biological Studies

  • Drug Design and Development : Methoxypyridines have been explored as components of drug molecules, such as alpha(v)beta(3) antagonists, which show potential for the prevention and treatment of osteoporosis. This indicates the role of methoxypyridine derivatives in the development of new therapeutic agents (Hutchinson et al., 2003).

  • Structural and Mechanistic Insights : The hydrogen bonding and amino-imino tautomerization studies of alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid reveal the effects of the methoxy group on molecular interactions, providing a foundation for understanding the behavior of similar compounds in biological systems (Kitamura et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves and eye protection, and using it only in well-ventilated areas .

properties

IUPAC Name

2,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICSTQRCNYRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471542
Record name 2,6-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodo-3-methoxypyridine

CAS RN

437709-98-3
Record name 2,6-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
5
Citations
F Mongin, F Trécourt, B Gervais, O Mongin… - The Journal of …, 2002 - ACS Publications
Caerulomycins produced by Streptomyces caeruleus are bipyridinic molecules endowed with antibiotic properties. The first synthesis of caerulomycin B (1) as well as a new synthesis of …
Number of citations: 66 pubs.acs.org
GM Chapman, SP Stanforth, R Berridge… - Journal of Materials …, 2002 - pubs.rsc.org
This paper describes the chemical and electrochemical synthesis of novel copolymers of thiophene and pyridine. Di-iodination of 3-hydroxypyridine 12 followed by O-substitution gave a …
Number of citations: 9 pubs.rsc.org
T Liebig, U Luening - Synthesis, 2014 - thieme-connect.com
Di-α-substituted N-heterocycles such as 2,6-halogenopyridines or 2,7-dichloro-1,8-naphthyridines can be coupled with 2,6-bis(alkenyloxy) substituted areneboronic acids. The resulting …
Number of citations: 1 www.thieme-connect.com
F Danton - Synthesis, 2021 - thieme-connect.com
Regioselective I/Zn-exchange reactions were performed on polyiodinated arenes or heterocycles within 20 minutes at 0–25 C using the bimetallic combination pTol 2 Zn·2LiOR [R = (…
Number of citations: 1 www.thieme-connect.com
X Ma - 2020 - hammer.purdue.edu
Mass spectrometry (MS) is a powerful analytical tool that has been flourishing for more than a century since its first introduction by JJ Thomson in 1913. 1 Currently, MS has extensive …
Number of citations: 2 hammer.purdue.edu

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